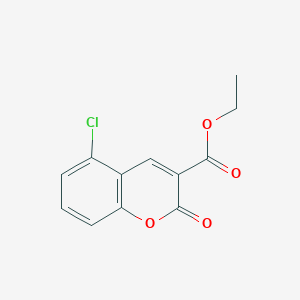

Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate

Description

Significance of Benzopyran Heterocycles in Contemporary Drug Discovery and Development

Benzopyran, a heterocyclic organic compound consisting of a benzene (B151609) ring fused to a pyran ring, is a core structure in a multitude of natural products and synthetic molecules of significant scientific interest. chemsynthesis.com The derivatives of benzopyran, including chromenes and coumarins, are considered privileged structures in medicinal chemistry due to their ability to interact with a variety of cellular targets. iiste.org This versatility makes them attractive starting points for the design and development of new drugs. mdpi.comacgpubs.org

The structural diversity of benzopyran derivatives allows for a wide range of modifications, enabling chemists to fine-tune their biological activity, selectivity, and pharmacokinetic properties. researchgate.net The presence of the benzopyran nucleus in numerous natural products, such as flavonoids, tocopherols, and anthocyanins, underscores its evolutionary selection as a biocompatible and effective pharmacophore. chemsynthesis.comacgpubs.org Consequently, researchers in drug discovery and development are actively exploring novel synthetic routes to access new benzopyran derivatives and to investigate their therapeutic potential. mdpi.comresearchgate.net The development of Food and Drug Administration (FDA)-approved drugs containing the benzopyrone core, such as the anticoagulant warfarin (B611796) and the asthma treatments cromoglic acid and pranlukast, further highlights the clinical importance of this class of compounds. researchgate.net

Overview of Pharmacological and Biological Activities Associated with Chromene and Coumarin (B35378) Derivatives

The broad spectrum of biological and pharmacological activities exhibited by chromene and coumarin derivatives is well-documented in scientific literature. These compounds have been reported to possess a remarkable array of properties, making them valuable leads for drug development in various therapeutic areas. chemspider.comresearchgate.net

Chromene derivatives have demonstrated a wide range of pharmacological effects, including:

Anticancer activity nih.gov

Anti-inflammatory properties iiste.org

Antimicrobial effects nih.gov

Antiviral potential iiste.org

Antioxidant capabilities iiste.org

Anticonvulsant effects nih.gov

Similarly, coumarin derivatives are known for their diverse biological activities, which include:

Anticoagulant properties researchgate.net

Antimicrobial and antifungal activities chemspider.comiiste.org

Anti-inflammatory effects chemspider.comresearchgate.net

Anticancer and antiproliferative activities researchgate.netchemspider.com

Neuroprotective effects researchgate.net

Antioxidant properties researchgate.net

The specific biological activity of a chromene or coumarin derivative is often dependent on the nature and position of substituents on the benzopyran ring. researchgate.netkiku.dk This structure-activity relationship is a key area of research, as it allows for the rational design of more potent and selective therapeutic agents. nih.gov

Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate

This section focuses on the specific compound, this compound, a derivative of the coumarin family.

Synthesis and Chemical Properties

While detailed experimental studies on this compound are not extensively available in the reviewed literature, its synthesis can be postulated based on well-established methods for preparing similar coumarin derivatives. The Knoevenagel condensation is a common and effective method for the synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate and its derivatives. acgpubs.org This reaction typically involves the condensation of a salicylaldehyde (B1680747) derivative with diethyl malonate in the presence of a basic catalyst, such as piperidine (B6355638). acgpubs.org Therefore, a probable synthetic route to this compound would involve the reaction of 5-chlorosalicylaldehyde (B124248) with diethyl malonate.

The chemical structure and basic properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₉ClO₄ |

| IUPAC Name | This compound |

| CAS Number | 70384-83-7 |

Biological and Pharmacological Profile

Based on the available scientific literature, there is a scarcity of specific research focused on the biological and pharmacological activities of this compound. While the broader class of coumarin derivatives has been extensively studied for various therapeutic properties, including antimicrobial and anticancer effects, specific data for this 5-chloro substituted derivative is not well-documented. Further research is necessary to elucidate the specific biological profile of this compound and to determine if the presence of the chlorine atom at the 5-position confers any unique pharmacological properties compared to its parent compound, ethyl 2-oxo-2H-chromene-3-carboxylate.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-chloro-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO4/c1-2-16-11(14)8-6-7-9(13)4-3-5-10(7)17-12(8)15/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBBQYYHHVMNHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC=C2Cl)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of Chromene Systems

Novel Synthetic Routes for Chromene and Coumarin (B35378) Derivative Synthesis

The construction of the coumarin scaffold, particularly derivatives like Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate, has been achieved through various classical and modern synthetic reactions. These methods, including the Pechmann condensation, Knoevenagel condensation, Perkin reaction, and Wittig reaction, provide the foundation for accessing this important class of heterocyclic compounds. nih.gov

Multicomponent Reaction Approaches and One-Pot Syntheses

Multicomponent reactions (MCRs) and one-pot syntheses represent highly efficient strategies for assembling complex molecules like coumarin derivatives from simple precursors in a single step, minimizing waste and saving time. derpharmachemica.com The synthesis of coumarin-3-carboxylates is often achieved via the Knoevenagel condensation. A typical one-pot procedure involves the reaction of a substituted salicylaldehyde (B1680747) with an active methylene (B1212753) compound, such as diethyl malonate, in the presence of a base catalyst.

For the specific synthesis of this compound, this would involve the condensation of 5-chlorosalicylaldehyde (B124248) with diethyl malonate. The reaction is typically catalyzed by a weak base like piperidine (B6355638), often in a solvent such as ethanol. derpharmachemica.com This approach combines efficiency with the direct incorporation of the desired substituents on the coumarin core. researchgate.netgoogle.com

Table 1: Representative One-Pot Synthesis for Coumarin-3-Carboxylate Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product Class | Ref |

|---|---|---|---|---|---|

| Salicylaldehyde | Diethyl malonate | Piperidine / Pyridine | Ethanol | Ethyl 2-oxo-2H-chromene-3-carboxylate | derpharmachemica.com |

| Substituted Salicylaldehydes | Ethyl Cyanoacetate, o-Aminophenols | Benzoic Acid | n-Butanol | 3-Benzoxazole Coumarins | researchgate.net |

| o-Hydroxybenzaldehyde | Ethyl 2-bromoacetate, Triphenylphosphine | Triethylamine | Solvent-free | Functionalized 2-oxo-2H-coumarins | researchgate.net |

Catalyst-Mediated and Green Chemistry Synthetic Strategies

Modern synthetic chemistry emphasizes the use of catalysts to improve reaction efficiency and the adoption of green chemistry principles to reduce environmental impact. benthamdirect.comeurekalert.org The synthesis of coumarins has benefited significantly from these approaches. Various catalysts, including Lewis acids like FeCl₃ and Bi(OTf)₃, have been employed to drive the condensation reactions, often leading to higher yields and milder reaction conditions. nih.gov

Green chemistry strategies for coumarin synthesis focus on minimizing hazardous substances and energy consumption. eurekaselect.com These methods include:

Microwave Irradiation: This technique can dramatically reduce reaction times for condensation reactions like the Knoevenagel, often in solvent-free conditions. kjscollege.com For instance, the condensation of salicylaldehyde with ethyl acetate (B1210297) derivatives in the presence of piperidine can be accelerated under microwave irradiation. kjscollege.com

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions and improve yields.

Use of Greener Solvents: Replacing traditional volatile organic solvents with water, polyethylene (B3416737) glycol (PEG), or ionic liquids aligns with green chemistry principles. tsijournals.comresearchgate.net For example, Knoevenagel condensation to form coumarin-3-carboxylic acids has been successfully performed in water at room temperature. nih.gov

Table 2: Green Synthetic Approaches to Coumarin Synthesis

| Method | Reaction Type | Conditions | Advantages | Ref |

|---|---|---|---|---|

| Microwave Irradiation | Knoevenagel Condensation | Solvent-free, piperidine catalyst | Faster reaction, reduced waste | kjscollege.com |

| Aqueous Media | Knoevenagel Condensation | Room temperature, catalyst (e.g., NaN₃) | Environmentally benign solvent, mild conditions | nih.gov |

| Ionic Liquids | Knoevenagel Condensation | Recyclable ionic liquid catalyst/solvent | Catalyst recyclability, reduced time with microwave | researchgate.net |

| Polyethylene Glycol (PEG) | O-Allylation | K₂CO₃ base, 60°C | Green solvent, weak base usage | tsijournals.com |

Application of Ring-Closing Olefin Metathesis in Chromene Construction

Ring-closing olefin metathesis (RCM) has emerged as a powerful tool for the formation of cyclic compounds, including the pyranone ring of coumarins. researchgate.net This method typically involves the synthesis of an acyclic diene precursor, which is then cyclized using a ruthenium-based catalyst, such as the Grubbs' catalyst. nih.gov The RCM approach offers a versatile route to coumarins that may be difficult to access through traditional condensation reactions, allowing for the construction of variously substituted derivatives. researchgate.netnih.gov For instance, appropriately substituted ortho-hydroxycinnamates can be designed as precursors for RCM-based coumarin synthesis. researchgate.net The reaction is valued for its functional group tolerance, though it is noted for not being ideal in terms of atom economy. researchgate.net 8-Allylcoumarins have been used as versatile starting points for the annulation of additional rings onto the coumarin scaffold via RCM. beilstein-journals.orgsemanticscholar.org

Late-Stage Functionalization and Derivatization of the Chromene/Coumarin Scaffold

Late-stage functionalization refers to the introduction of new functional groups onto a complex, pre-formed molecular scaffold. This strategy is highly valuable as it allows for the rapid generation of a library of analogs from a common intermediate. researchwithrutgers.com The coumarin core is well-suited for such modifications. nih.gov C-H bond activation is a prominent strategy for the late-stage functionalization of coumarins, enabling the introduction of substituents at positions that are otherwise difficult to modify. mdpi.com For a molecule like this compound, derivatization could occur at several positions on the coumarin framework. For example, the reaction of the corresponding coumarin-3-carboxylic acid chloride with amines can produce a variety of amide derivatives. sciensage.info

Investigations into the Chemical Reactivity of the Coumarin Core

The coumarin nucleus possesses a distinct reactivity profile largely dictated by the electron-withdrawing nature of the lactone and the conjugated system. The pyranone ring, in particular, is susceptible to various chemical transformations.

Reactivity Profiles at C-3 and C-4 Positions of the Pyranone Ring

The C-3 and C-4 positions of the coumarin ring are primary sites for chemical modification and are crucial for building molecular diversity. nih.govresearchgate.net Their reactivity is influenced by the substituents present on the ring.

In this compound, the presence of the ethyl carboxylate group at the C-3 position significantly influences the reactivity of the C-4 position. The C3-C4 double bond acts as a Michael acceptor, making the C-4 position susceptible to nucleophilic attack.

Reactivity at C-4: The C-4 position of coumarin-3-carboxylates is an electrophilic center. It can undergo conjugate addition reactions with various nucleophiles. Furthermore, palladium-catalyzed C-H arylation can occur at the C-4 position of coumarin-3-carboxylic acids when reacted with arylboronic acids, demonstrating a pathway to 4-aryl coumarins. ias.ac.in Ruthenium-catalyzed alkenylation at the C-4 position has also been achieved using 3-carbonyl coumarins as substrates. mdpi.com

Reactivity at C-3: The C-3 position is directly attached to the carboxylate group. While this group can be hydrolyzed and converted to other functionalities like amides, the carbon itself can also be a site of reaction, often through decarboxylative pathways. sciensage.info For coumarin-3-carboxylic acids, metal-catalyzed decarboxylative cross-coupling reactions allow for the introduction of aryl, alkyl, and other groups at the C-3 position. ias.ac.in The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine (B178648) hydrate (B1144303) has been shown to lead to ring-opening of the pyranone lactone, followed by further reactions, ultimately yielding salicylaldehyde azine and malonohydrazide. nih.govresearchgate.netnih.gov This highlights the reactivity of the lactone carbonyl and the ester group toward strong nucleophiles.

Table 3: Summary of C-3/C-4 Reactivity in Coumarin-3-Carboxylic Acid Systems

| Position | Reaction Type | Reagents/Catalyst | Outcome | Ref |

|---|---|---|---|---|

| C-3 | Decarboxylative Arylation | Aryl Iodides / Ag₂CO₃ | 3-Arylcoumarins | ias.ac.in |

| C-4 | C-H Arylation | Arylboronic Acids / Pd(OAc)₂ | 4-Arylcoumarin-3-carboxylic acids | ias.ac.in |

| C-4 | C-H Arylation | Rhodium(III) complex | 4-Arylchroman-2-ones | ias.ac.in |

| C-4 | Alkenylation | Alkenyl Acrylates / Ruthenium catalyst | C-4 Alkenylated 3-carbonylcoumarins | mdpi.com |

| C-3/Lactone | Ring Opening | Hydrazine Hydrate | Salicylaldehyde azine, Malonohydrazide | nih.govnih.gov |

Strategies for Selective Functionalization and Derivatization

The chemical scaffold of this compound presents several reactive sites amenable to selective functionalization and derivatization. The presence of an α,β-unsaturated lactone system, an ester group at the 3-position, and a chloro-substituted aromatic ring allows for a diverse range of chemical transformations. These reactions are pivotal for synthesizing novel coumarin derivatives with potentially enhanced biological or material properties. Key strategies focus on reactions at the C4 position, transformations of the ester moiety, and modifications involving the pyrone ring.

One of the primary strategies for derivatization involves the reaction of the ester group with various nucleophiles. The ethyl ester at the C3 position can be readily converted into amides, hydrazides, and other related functionalities. This is a crucial step for introducing new structural motifs and pharmacophores. For instance, the reaction with hydrazine hydrate is a common method to produce the corresponding carbohydrazide (B1668358), which serves as a versatile intermediate for the synthesis of numerous heterocyclic systems.

Furthermore, the electrophilic character of the C4 position in the coumarin ring makes it susceptible to nucleophilic attack, such as in Michael addition reactions. This allows for the introduction of a wide array of substituents at this position, leading to the formation of 3,4-dihydrocoumarin derivatives. The reactivity of this position is a cornerstone for creating more complex molecular architectures.

The pyrone ring itself can undergo various transformations, including cycloaddition reactions, which can be employed to construct novel fused heterocyclic systems. While the chloro-substituent on the benzene (B151609) ring is generally less reactive towards nucleophilic substitution, it can influence the electronic properties of the entire coumarin system and can be a site for functionalization under specific catalytic conditions.

Derivatization of the Ester Group

The ethyl ester functionality is a prime target for derivatization. Conversion to amides and hydrazides is a common and effective strategy to diversify the coumarin structure.

Synthesis of Carboxamide Derivatives: The reaction of this compound with various primary and secondary amines, often under thermal conditions or with catalytic activation, yields the corresponding N-substituted 5-chloro-2-oxo-2H-chromene-3-carboxamides. This amidation is a straightforward method to introduce a wide range of functional groups.

Synthesis of Carbohydrazide Derivatives: A particularly useful derivatization is the reaction with hydrazine hydrate. This reaction typically proceeds by refluxing the ester in an alcoholic solvent to yield 5-chloro-2-oxo-2H-chromene-3-carbohydrazide. This hydrazide is a key building block for synthesizing pyrazoles, oxadiazoles, and other heterocyclic compounds through subsequent condensation and cyclization reactions.

Table 1: Selected Derivatizations of the Ester Group of this compound

| Reagent | Product | Conditions | Notes |

|---|---|---|---|

| Hydrazine Hydrate | 5-chloro-2-oxo-2H-chromene-3-carbohydrazide | Reflux in Ethanol | Key intermediate for heterocyclic synthesis. |

| Substituted Amines | N-substituted-5-chloro-2-oxo-2H-chromene-3-carboxamides | Varies (e.g., heating, catalysis) | Introduces diverse side chains. |

Reactions at the C4 Position

The C4 carbon of the coumarin ring is electrophilic and can react with various nucleophiles in Michael-type addition reactions. This allows for the introduction of carbon or heteroatom substituents and the formation of a new stereocenter.

Michael Addition: The conjugate addition of nucleophiles to the C4 position leads to the formation of 3,4-dihydrocoumarin derivatives. A variety of carbon and heteroatom nucleophiles can be employed, often catalyzed by a base. This reaction is a powerful tool for creating complexity and is fundamental in the synthesis of many biologically active molecules.

Table 2: Representative Michael Addition Reactions

| Nucleophile | Product | Catalyst/Conditions | Notes |

|---|---|---|---|

| Malononitrile | Ethyl 4-(dicyanomethyl)-5-chloro-3,4-dihydro-2-oxo-2H-chromene-3-carboxylate | Base (e.g., piperidine) | C-C bond formation at C4. |

| Thiophenol | Ethyl 5-chloro-4-(phenylthio)-3,4-dihydro-2-oxo-2H-chromene-3-carboxylate | Base | C-S bond formation at C4. |

Synthesis of Fused Heterocyclic Systems

The versatile reactivity of the this compound scaffold allows for its use as a precursor in the synthesis of more complex, fused heterocyclic systems. These reactions often involve multi-step sequences or one-pot tandem reactions.

Synthesis of Pyrazole (B372694) Derivatives: The carbohydrazide derivative can be used to construct fused pyrazole rings. For example, reaction of the corresponding 3-formyl-chromone derivative (obtained from the starting ester) with hydrazine derivatives can lead to the formation of chromeno[4,3-c]pyrazol-4(1H)-one systems. chim.it These fused systems are of significant interest in medicinal chemistry.

Table 3: Examples of Heterocyclic Synthesis from Derivatives

| Starting Derivative | Reagent(s) | Product Type | Notes |

|---|---|---|---|

| 5-chloro-2-oxo-2H-chromene-3-carbohydrazide | Diketones / β-Ketoesters | Chromenyl-pyrazole derivatives | Formation of a five-membered heterocyclic ring. |

| This compound | Guanidine | Chromeno[2,3-d]pyrimidine derivatives | Ring annulation to form a new six-membered ring. |

These selective functionalization and derivatization strategies underscore the importance of this compound as a versatile platform for the synthesis of a wide array of novel compounds with tailored properties.

In Depth Spectroscopic and Analytical Characterization for Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

NMR spectroscopy serves as a cornerstone for the structural elucidation of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate, offering detailed insights into the chemical environment of each atom. While specific experimental data for this exact compound is not widely published, the expected spectral features can be reliably predicted based on the well-documented spectra of analogous coumarin (B35378) derivatives and the known effects of substituents.

One-Dimensional NMR Techniques (¹H, ¹³C)

One-dimensional NMR provides fundamental information about the number and types of protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons, the vinyl proton of the pyrone ring, and the ethyl ester group. The presence of the electron-withdrawing chloro group at the C-5 position will influence the chemical shifts of the aromatic protons, causing them to appear at slightly different frequencies compared to the unsubstituted parent compound, ethyl 2-oxo-2H-chromene-3-carboxylate.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The spectrum will feature signals for the two carbonyl carbons (lactone and ester), the carbons of the aromatic and pyrone rings, and the two carbons of the ethyl group. The C-5 carbon, being directly attached to the chlorine atom, is expected to show a characteristic chemical shift. The other aromatic carbon signals will also be influenced by the presence of the chloro substituent.

Predicted ¹H and ¹³C NMR Data for this compound | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | |---|---|---| | H4 | ~8.6 | C2: ~157 | | H6 | ~7.4 | C3: ~118 | | H7 | ~7.7 | C4: ~149 | | H8 | ~7.3 | C4a: ~118 | | -OCH₂CH₃ | ~4.4 (quartet) | C5: ~125 | | -OCH₂CH₃ | ~1.4 (triplet) | C6: ~129 | | | | C7: ~134 | | | | C8: ~116 | | | | C8a: ~154 | | | | C=O (ester) | ~163 | | | | -OCH₂CH₃ | ~62 | | | | -OCH₂CH₃ | ~14 |

Note: These are predicted values based on known substituent effects on the coumarin scaffold and may vary from experimental data.

Two-Dimensional NMR Methods (COSY, HSQC/HMQC, HMBC, NOESY)

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the aromatic protons on the benzene (B151609) ring, helping to confirm their relative positions.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This is instrumental in assigning the signals of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying and assigning quaternary (non-protonated) carbons, such as the carbonyl carbons and the carbons at the ring junctions. For example, correlations from H4 to the ester carbonyl carbon would confirm their proximity in the structure.

Solid-State NMR for Crystalline Structures and Quality Assurance

While less common for routine analysis, solid-state NMR (ssNMR) could be employed to study the crystalline form of this compound. This technique can provide information about the molecular packing in the crystal lattice, identify different polymorphic forms, and serve as a quality assurance tool by confirming the bulk purity and structure of the solid material.

Advanced Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Confirmation

High-resolution mass spectrometry is essential for the unambiguous confirmation of the elemental formula of this compound. By measuring the mass with high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. The presence of chlorine is readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would result in two molecular ion peaks separated by two mass units.

Predicted HRMS Data for this compound

| Formula | Isotope | Calculated m/z |

|---|---|---|

| C₁₂H₉³⁵ClO₄ | [M]⁺ | 252.0162 |

Analysis of Fragmentation Patterns for Structural Connectivity

Electron ionization mass spectrometry (EI-MS) would induce fragmentation of the molecule, and the resulting fragmentation pattern provides a fingerprint that is characteristic of the compound's structure. The fragmentation of coumarins is well-studied and typically involves the loss of small, stable molecules.

A plausible fragmentation pathway for this compound would likely involve:

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion corresponding to the acylium ion.

Subsequent loss of carbon monoxide (CO): Coumarins are known to readily lose CO from the pyrone ring.

Loss of an ethyl group (-CH₂CH₃): This would lead to the formation of a carboxylic acid fragment.

By analyzing these fragmentation patterns, the connectivity of the ethyl ester group and the integrity of the coumarin core can be confirmed.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is characterized by distinct absorption bands that confirm the presence of its key structural features, including the α,β-unsaturated lactone, the ethyl ester, and the chlorinated aromatic ring.

The most prominent absorptions are found in the carbonyl stretching region. Due to electronic effects and conjugation, two separate C=O stretching frequencies are typically observed. The lactone carbonyl group of the coumarin ring generally absorbs at a higher wavenumber, while the ester carbonyl absorbs at a slightly lower frequency. The aromatic C=C bonds and the C-O stretching vibrations of the ester and ether linkages also produce characteristic signals.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group Assignment |

|---|---|---|

| C-H Stretching (Aromatic) | 3100-3000 | Aromatic Ring |

| C-H Stretching (Aliphatic) | 3000-2850 | Ethyl Group (-CH₂, -CH₃) |

| C=O Stretching (Lactone) | ~1740-1715 | α,β-Unsaturated δ-lactone |

| C=O Stretching (Ester) | ~1725-1700 | α,β-Unsaturated Ester |

| C=C Stretching (Aromatic/Vinylic) | 1650-1500 | Coumarin Ring System |

| C-O Stretching (Ester/Ether) | 1300-1000 | Ester and Lactone Moieties |

| C-Cl Stretching | 800-600 | Chlorinated Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems and chromophores. The chromophore responsible for the UV-Vis absorption in this compound is the extensive π-conjugated system of the benzopyrone (chromene-2-one) nucleus.

The UV-Vis spectrum of coumarin derivatives is typically characterized by two main absorption bands, which arise from π → π* electronic transitions. The position and intensity of these absorption maxima (λmax) are sensitive to the substitution pattern on the coumarin ring. The presence of the electron-withdrawing chloro group at the 5-position and the ethyl carboxylate group at the 3-position influences the energy of the molecular orbitals, thus affecting the wavelength of maximum absorption.

The primary transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation involving the benzene ring, the pyrone ring, and the ester group results in strong absorption in the UV region. While specific experimental λmax values for this exact compound are not extensively documented in readily available literature, analysis of the structure allows for a theoretical understanding of its electronic absorption properties.

| Electronic Transition | Typical Wavelength Range (nm) | Associated Chromophore |

|---|---|---|

| π → π | ~300-350 | Benzopyrone System (Extended Conjugation) |

| π → π | ~250-280 | Benzene Ring Transitions |

Complementary Analytical Techniques in Structural Characterization

To provide a complete and unambiguous structural determination, spectroscopic methods are complemented by other analytical techniques that confirm stoichiometry and the precise spatial arrangement of atoms.

Elemental analysis is a crucial technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared against the theoretical percentages calculated from the proposed molecular formula. For this compound, with a molecular formula of C₁₂H₉ClO₄, the analysis provides experimental validation of its elemental composition, confirming the empirical formula and lending strong support to the proposed molecular structure. chemspider.com The close correlation between the found and calculated values is a key criterion for confirming the purity and identity of a synthesized compound.

| Element | Molecular Formula | Theoretical Mass % |

|---|---|---|

| Carbon (C) | C₁₂H₉ClO₄ | 57.05% |

| Hydrogen (H) | 3.59% | |

| Chlorine (Cl) | 14.03% | |

| Oxygen (O) | 25.33% |

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. For this compound, crystallographic analysis reveals the planarity of the coumarin ring system and the orientation of the ethyl carboxylate substituent.

Studies on this compound and its close derivatives have shown that it tends to crystallize in common space groups, such as the monoclinic P2₁/c system. The analysis also elucidates the intermolecular interactions that govern the crystal packing, which often include C–H···O hydrogen bonds and π–π stacking interactions. These non-covalent forces are critical in stabilizing the crystal lattice. The data obtained from X-ray diffraction, including unit cell dimensions and atomic coordinates, provides the ultimate proof of the molecular structure.

| Crystallographic Parameter | Reported Value/System |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Intermolecular Interactions | C–H···O hydrogen bonds, π–π stacking |

Advanced Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of modern computational chemistry for predicting molecular geometries, electronic properties, and vibrational frequencies. For coumarin (B35378) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a deep understanding of their intrinsic characteristics. thenucleuspak.org.pk

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Descriptors

The Frontier Molecular Orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. scispace.commdpi.com

For coumarin derivatives, the HOMO is typically distributed over the benzopyrone ring system, while the LUMO is also localized on the core structure. Substituents on the coumarin ring can significantly alter the energies of these orbitals. For Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate, the electron-withdrawing nature of the chlorine atom at the C5 position and the carboxylate group at the C3 position would be expected to lower the energy of both the HOMO and LUMO, potentially affecting the energy gap and thus the molecule's reactivity and kinetic stability.

Global reactivity descriptors, such as electronegativity (χ), chemical potential (μ), hardness (η), and softness (S), can be calculated from HOMO and LUMO energies to further quantify reactivity. mdpi.com For instance, a molecule with a lower HOMO-LUMO gap is considered "softer" and more reactive. mdpi.com

Table 1: Illustrative Frontier Molecular Orbital Properties of Various Coumarin Derivatives (Data from Analogous Compounds) This table presents representative data from various coumarin derivatives to illustrate the typical values obtained from DFT calculations, as specific data for the title compound is not available.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Coumarin (unsubstituted) | -6.65 | -1.95 | 4.70 |

| 3-Phenylcoumarin A | -6.01 | -2.12 | 3.89 |

| 3-Phenylcoumarin B | -6.44 | -2.83 | 3.61 |

| 3-Heteroarylcoumarin D | -5.99 | -2.57 | 3.42 |

Source: Adapted from computational studies on coumarin derivatives. mdpi.com

Evaluation of Dipole Moments and Molecular Electrostatic Potential (MEP) Surfaces

A Molecular Electrostatic Potential (MEP) surface map is a visual representation of the electrostatic potential on the electron density surface of a molecule. thenucleuspak.org.pk It is an invaluable tool for identifying the regions most susceptible to electrophilic and nucleophilic attack. In MEP maps, red-colored regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack). Green areas are neutral. For coumarin derivatives, the carbonyl oxygen of the lactone ring typically appears as a region of high negative potential (red), making it a primary site for hydrogen bonding and electrophilic interactions. thenucleuspak.org.pk The hydrogen atoms and other electron-deficient areas would show positive potential (blue). The MEP surface of this compound would reveal the influence of the chloro and ethyl carboxylate groups on the charge distribution across the coumarin scaffold.

Simulation of Vibrational Frequencies and Spectroscopic Data

Theoretical vibrational analysis through DFT calculations is a powerful method for interpreting and assigning experimental spectroscopic data, such as that from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. By calculating the harmonic vibrational frequencies, researchers can predict the positions of absorption bands corresponding to specific bond stretches, bends, and torsions within the molecule. utm.my

For coumarin derivatives, characteristic vibrational frequencies include the C=O stretching of the lactone ring, C=C stretching of the aromatic and pyrone rings, and various C-H bending and stretching modes. Comparing the simulated spectrum with an experimental one allows for a precise assignment of spectral bands and provides strong evidence for the synthesized structure. utm.my While experimental data for the title compound is not presented here, DFT calculations would be expected to accurately predict its key vibrational modes.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net It is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target, predict binding affinities, and understand the molecular basis of ligand-receptor recognition.

Prediction of Ligand-Receptor Binding Affinities and Modes

Docking algorithms score different binding poses of a ligand in the active site of a protein, providing an estimate of the binding affinity, often expressed in kcal/mol. A more negative binding energy indicates a more favorable and stable interaction. Studies on various coumarin derivatives have shown their potential to bind to a wide range of protein targets, including those from viruses, bacteria, and human cells. jcchems.commdpi.com

For example, docking studies have been performed on coumarin derivatives against targets like the SARS-CoV-2 main protease and pancreatic lipase. rsc.orgresearchgate.net The binding affinity is influenced by factors such as the ligand's shape, charge, and the presence of functional groups capable of forming specific interactions. The 5-chloro and 3-carboxylate substituents on the title compound would play a significant role in determining its binding mode and affinity within a given protein's active site.

Table 2: Example Binding Affinities of Coumarin Derivatives with Various Protein Targets This table includes representative binding affinity data for different coumarin derivatives to illustrate the outputs of molecular docking studies.

| Coumarin Derivative | Protein Target | Binding Affinity (kcal/mol) |

| Coumarin-Amide Analog 5q | Pancreatic Lipase (1LPB) | -8.5 (Implied from IC50) |

| (S)-6-hydroxy-7-(5-hydroxy-3,7-dimethyl-2,6-octadienyloxy)coumarin | Dengue Virus Protein | High Affinity (Specific value not stated) |

| Benzo[h]Chromene Derivative 4h | E. coli DNA Gyrase B | -7.9 |

Source: Adapted from molecular docking studies on various coumarin and chromene derivatives. jcchems.comresearchgate.netsemanticscholar.org

Identification of Specific Pharmacological Target Interactions

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. researchgate.net

Analysis of the docked poses of coumarin derivatives frequently reveals that the lactone carbonyl oxygen acts as a hydrogen bond acceptor with amino acid residues like serine or aspartate in the active site. jcchems.comresearchgate.net The planar aromatic ring system often engages in hydrophobic and pi-pi stacking interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan. The substituents on the coumarin ring are critical for orienting the molecule and forming additional, specific contacts that enhance binding affinity and selectivity. For this compound, the chlorine atom could participate in halogen bonding or hydrophobic interactions, while the ethyl carboxylate group could act as a hydrogen bond acceptor, significantly influencing its interaction profile with a pharmacological target.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are employed to study the dynamic nature of "this compound" and its complexes, providing a detailed view of their stability and flexibility over time.

MD simulations are instrumental in evaluating the stability of the complex formed between "this compound" and its target receptor. By simulating the atomic motions over a specific period, typically nanoseconds, researchers can gain insights into the binding stability and the conformational changes within the complex.

A key metric in these simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein-ligand complex from its initial docked pose. A stable RMSD value over the simulation time suggests that the ligand remains securely bound within the receptor's active site. For instance, in a hypothetical 100 ns simulation of the "this compound"-receptor complex, a low and stable RMSD value would indicate a stable binding mode.

Another important parameter is the Root Mean Square Fluctuation (RMSF), which analyzes the flexibility of individual amino acid residues in the receptor upon ligand binding. High RMSF values in certain regions of the protein might indicate conformational changes induced by the ligand, which can be crucial for biological activity. The interaction energy between the ligand and the receptor, often calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), further quantifies the binding affinity. These calculations can break down the binding energy into contributions from different types of interactions, such as van der Waals forces, electrostatic interactions, and solvation energy.

Interactive Table: Representative MD Simulation Data for a Ligand-Receptor Complex

| Simulation Time (ns) | RMSD (Å) | RMSF (Å) - Active Site Residue 1 | RMSF (Å) - Active Site Residue 2 | Interaction Energy (kcal/mol) |

|---|---|---|---|---|

| 0 | 0.0 | 0.5 | 0.6 | - |

| 20 | 1.2 | 0.8 | 0.9 | -45.2 |

| 40 | 1.3 | 0.9 | 1.0 | -46.1 |

| 60 | 1.2 | 0.8 | 0.9 | -45.8 |

| 80 | 1.4 | 1.0 | 1.1 | -44.9 |

Quantum Chemical Modeling for Reaction Mechanism Elucidation

Quantum chemical modeling, particularly using Density Functional Theory (DFT), provides a detailed understanding of the chemical reactions involving "this compound" at the electronic level.

DFT calculations are crucial for mapping the potential energy surface of a chemical reaction, allowing for the determination of the most favorable reaction pathway. This involves identifying the structures of reactants, intermediates, transition states, and products. For a given reaction of "this compound," computational chemists can model various possible routes to understand which one is energetically preferred.

The transition state, which represents the highest energy point along the reaction coordinate, is of particular interest. Its geometry and energy are critical for understanding the reaction's feasibility and rate. By locating and characterizing the transition state structures, researchers can gain insights into the bond-breaking and bond-forming processes that occur during the reaction. For example, in a substitution reaction at the coumarin core, DFT can elucidate whether the mechanism is concerted or proceeds through a stepwise pathway involving a stable intermediate.

Quantum chemical calculations can provide quantitative data on the kinetic and thermodynamic parameters of a reaction. The activation energy (ΔG‡), which is the energy difference between the reactants and the transition state, is a key kinetic parameter that determines the reaction rate. A lower activation energy implies a faster reaction.

Thermodynamic parameters, such as the reaction energy (ΔG_rxn), enthalpy (ΔH_rxn), and entropy (ΔS_rxn), can also be computed. These values indicate the spontaneity and the heat exchange of the reaction. For instance, a negative ΔG_rxn suggests that the reaction is thermodynamically favorable and will proceed towards the products.

These computational studies are invaluable for predicting the reactivity of "this compound" and for designing new synthetic routes or understanding its metabolic pathways.

Interactive Table: Computed Kinetic and Thermodynamic Parameters for a Hypothetical Reaction

| Reaction Step | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔG_rxn) (kcal/mol) | Enthalpy (ΔH_rxn) (kcal/mol) | Entropy (ΔS_rxn) (cal/mol·K) |

|---|---|---|---|---|

| Step 1: Reactant to Intermediate | 15.2 | -5.7 | -4.9 | 2.7 |

| Step 2: Intermediate to Product | 10.8 | -20.1 | -18.5 | 5.4 |

Structure Activity Relationship Sar Studies and Rational Design Principles

Impact of Substitution Patterns on Biological Efficacy and Selectivity

The biological efficacy and selectivity of coumarin (B35378) derivatives are highly dependent on the nature and position of substituents on the core structure. Modifications at the C-3, C-4, and the benzene (B151609) ring positions have been extensively explored to modulate pharmacological properties. For instance, the introduction of various functional groups can enhance activities ranging from anticancer to antimicrobial. nih.govmdpi.com The unique chemical structure of coumarin allows it to bind to diverse biological targets through various interactions like hydrophobic interactions, hydrogen bonding, and pi-stacking. frontiersin.org

The introduction of halogen atoms into the coumarin scaffold is a significant strategy for enhancing biological activity. nih.gov Halogenation, such as the 5-chloro substitution in the title compound, can improve the lipophilicity of the molecule, which may lead to increased penetration of lipid membranes. nih.gov This modification has been associated with a range of pharmacological effects. Halogenated coumarin derivatives have demonstrated anti-malarial, protein kinase inhibitor, and monoamine oxidase B (MAO-B) inhibitor activities. nih.gov Furthermore, the presence of a halogen can increase the affinity of compounds for their biological targets, which is a desirable trait in the development of potential anticancer drugs. nih.gov Studies on various halogenated coumarins have revealed their potential as antiproliferative agents against a range of tumor cell lines. nih.gov For example, 6,8-dibromo and 6,8-diiodo coumarin derivatives have shown notable antiproliferative effects in thyroid cancer cells. nih.gov

Table 1: Biological Activities of Halogenated Coumarin Derivatives

| Compound Type | Biological Activity | Reference |

|---|---|---|

| Halogenated Coumarins | Anti-malarial | nih.gov |

| Halogenated Coumarins | Protein Kinase Inhibition | nih.gov |

| Halogenated Coumarins | MAO-B Inhibition | nih.gov |

| 6,8-dihalogenated coumarins | Antiproliferative | nih.gov |

| Bromine-substituted acetyl coumarin | Antioxidant, Anti-inflammatory | researchgate.net |

The substituent at the C-3 position of the coumarin ring plays a pivotal role in defining the molecule's biological profile. The ethyl carboxylate group in Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate is a key feature. Research has shown that a carboxylic acid group at the C-3 position is often essential for antibacterial activity. mdpi.com For instance, coumarin-3-carboxylic acid has demonstrated significant inhibitory activity against various plant pathogenic bacteria. nih.gov The modification of this C-3 carboxyl group into amides or other derivatives can lead to potent anticancer agents. mdpi.com A study on coumarin-3-carboxamide derivatives revealed that while they had little to no antibacterial effect, certain analogs exhibited significant anticancer activity. mdpi.com The ester group at C-3, as seen in the title compound, is a common feature in many synthetic coumarins and is often a starting point for further chemical modifications to generate novel derivatives with enhanced biological properties. mdpi.com

Substituents on the benzene ring of the coumarin nucleus significantly modulate its biological activity. The position and electronic nature of these substituents can influence the molecule's interaction with biological targets. For example, the presence of an electron-withdrawing group on the aromatic ring can enhance the biological activity of the coumarin. nih.gov The introduction of functional groups that enhance intramolecular charge transfer, such as an electron-donating group at the 7-position and an electron-withdrawing group at the 3- or 4-position, can lead to strong fluorescence emission, a property utilized in various biomedical applications. researchgate.net The specific substitution pattern on the benzene ring contributes to the diverse pharmacological effects of coumarins, including anti-inflammatory, anticoagulant, and antineoplastic activities. mdpi.com

Rational Design and Optimization Strategies for Novel Chromene/Coumarin Analogs

The rational design of novel chromene and coumarin analogs is a key strategy in medicinal chemistry to develop compounds with improved potency, selectivity, and pharmacokinetic profiles. rsc.orgnih.gov This approach leverages the known structure-activity relationships of existing compounds to guide the synthesis of new derivatives. For instance, based on known pharmacophores for cancer, novel 2-(substituted-2H-chromen-3-yl)-5-aryl-1H-imidazole derivatives have been rationally designed and synthesized as potential anti-angiogenesis and anti-cancer agents. rsc.orgresearchgate.net Molecular hybridization, which combines the structural features of different bioactive molecules, is another effective strategy. nih.gov By understanding how specific structural modifications affect biological targets, researchers can design new molecules with enhanced therapeutic potential. nih.gov For example, the design of novel 4H-chromene derivatives as potent apoptosis inducers has been guided by SAR studies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. nih.gov QSAR models are developed by establishing a mathematical relationship between the structural properties (descriptors) of a series of compounds and their experimentally determined biological activities. nih.govresearchgate.net These models are valuable tools in drug discovery for predicting the activity of newly designed molecules, thereby saving time and resources. researchgate.net

For coumarin derivatives, QSAR studies have been successfully applied to predict various biological activities, including antioxidant, anticancer, and enzyme inhibitory activities. nih.govresearchgate.net For example, a QSAR model for the antioxidant activity of new coumarin derivatives revealed that molecular complexity, H-bond donor capacity, and lipophilicity are important parameters. nih.gov In another study, a 2D-QSAR model for the anticancer activity of coumarin derivatives suggested that inhibitory activity is strongly related to the dipole moment and the number of hydrogen bond donors. researchgate.net These predictive models aid in the rational design and optimization of new coumarin analogs with enhanced biological efficacy.

Table 2: Application of QSAR in Coumarin Research

| Biological Activity | Key Descriptors | QSAR Model Type | Reference |

|---|---|---|---|

| Antioxidant Activity | Complexity, H-bond donor, Lipophilicity | 2D-QSAR | nih.gov |

| Anticancer Activity (CDK inhibition) | Dipole moment, Number of H-bond donors | 2D-QSAR | researchgate.net |

| MAO-B Inhibition | Relative Gibbs free energies | 3D-QSAR |

Advanced Mechanistic Studies of Biological Activities at the Molecular and Cellular Level

Elucidation of Molecular Mechanisms of Action in Key Cellular Pathways

No specific data is available for Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate. Research on other coumarin (B35378) derivatives suggests a wide range of biological activities, but direct evidence for the target compound is absent.

Enzyme Inhibition Mechanisms (e.g., Monoamine Oxidase, Elastase, Acetylcholinesterase, Tubulin Polymerization)

There is no published research specifically identifying this compound as an inhibitor of monoamine oxidase, elastase, acetylcholinesterase, or tubulin polymerization. While other coumarin-based molecules have been investigated for these properties, the specific contribution of the 5-chloro substitution on the ethyl 2-oxo-2H-chromene-3-carboxylate scaffold has not been elucidated in the context of these enzymes. For instance, studies on different 4H-chromene-3-carboxylate derivatives have shown potent, competitive inhibition of elastase, but this cannot be directly extrapolated to the title compound. nih.gov

Interaction with Specific Receptors and Downstream Signaling Cascades (e.g., EGFR, BRAF, AKT-1, Rab23 Protein, Estrogen Receptor, TNF-α Receptor)

No studies were found that document the interaction of this compound with EGFR, BRAF, AKT-1, Rab23 protein, or the estrogen receptor. While research on certain novel 2-oxo-2H-chromenyl derivatives has demonstrated in vitro activity against TNF-α, this data is for structurally different molecules and does not include the 5-chloro substituted title compound. nih.gov

Induction of Apoptosis and Regulation of Cell Cycle Progression

There is no direct evidence to suggest that this compound induces apoptosis or regulates cell cycle progression. While general anticancer properties and induction of apoptosis have been attributed to some structurally related compounds, these findings are not specific to this compound. Similarly, the ability of certain unrelated compounds to cause G2/M cell-cycle arrest is linked to tubulin polymerization inhibition, a mechanism not established for the title compound. nih.gov

Anti-angiogenesis and Anti-metastasis Mechanisms

The potential anti-angiogenic or anti-metastatic activities of this compound have not been investigated in the available literature. The anti-angiogenic effects observed in other coumarin derivatives are often linked to the modulation of factors like VEGF and MMPs, but such mechanisms have not been explored for this specific molecule. nih.gov

Influence on the Immune System and Anti-inflammatory Responses

No specific studies detailing the influence of this compound on the immune system or its anti-inflammatory mechanisms have been published. While the broader class of coumarins is known for anti-inflammatory properties, and some derivatives show inhibition of inflammatory mediators like TNF-α and IL-6, data for the 5-chloro substituted ester is not available. nih.govnih.gov

Emerging Research Avenues and Future Prospects for Chromene and Coumarin Compounds

Potential Applications Beyond Medicinal Chemistry in Material Science and Analytical Chemistry

The inherent properties of the coumarin (B35378) nucleus, such as its rigid, planar structure and extensive π-conjugated system, make it an ideal candidate for applications in material science and analytical chemistry. These fields are increasingly leveraging the unique photophysical characteristics of coumarin derivatives.

In material science , chromene and coumarin derivatives are recognized for their potential use as pigments and in the development of new materials. researchgate.net Their applications are expanding into areas like agrochemicals and cosmetics, where their stability and functional versatility are highly valued. researchgate.net

In analytical chemistry , coumarins have gained significant traction as fluorescent probes and sensors for biological systems. eurekaselect.combenthamscience.com Their ability to exhibit strong fluorescence, which can be modulated by the local environment or by binding to specific analytes, is a key feature. This has led to the development of coumarin-based sensors for detecting metal ions, enzymes, and other biologically relevant molecules. eurekaselect.com The versatility of the coumarin scaffold allows for chemical modifications that can fine-tune their photophysical properties for specific diagnostic and pathological applications. benthamscience.com

Table 1: Non-Medicinal Applications of Chromene and Coumarin Derivatives

| Field | Application | Key Properties Exploited |

| Material Science | Pigments, Agrochemicals, Cosmetics | Structural rigidity, Photostability, Chemical versatility |

| Analytical Chemistry | Fluorescent Probes, Biological Stains, Sensors | High fluorescence quantum yield, Environmental sensitivity |

Integration of Advanced Computational and Experimental Approaches in Future Drug Discovery Initiatives

The landscape of drug discovery for chromene and coumarin-based compounds is being reshaped by the synergy between advanced computational and experimental methods. This integrated approach accelerates the identification and optimization of novel therapeutic agents.

Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are instrumental in modern drug design. researchgate.net Molecular docking, for instance, allows researchers to predict the binding modes of coumarin derivatives with specific biological targets, such as enzymes or receptors, providing insights into their mechanism of action. researchgate.netnih.gov These in silico methods help in rationally designing more potent and selective compounds, complementing experimental studies and guiding synthetic efforts. researchgate.net The use of computational tools has become essential for understanding the complex interactions between coumarin analogs and their biological targets. researchgate.net

These computational predictions are validated and refined through experimental approaches . High-throughput screening (HTS) allows for the rapid evaluation of large libraries of chromene and coumarin derivatives against various biological targets. The synthesis of hybrid molecules, where the coumarin scaffold is combined with other pharmacologically active fragments, is a prominent strategy to develop multi-target-directed ligands (MTDLs) for complex diseases like cancer and neurodegenerative disorders. researchgate.netnih.govnih.gov For example, the specific compound Ethyl 2-oxo-2H-chromene-3-carboxylate has been shown experimentally to inhibit phospholipase A(2) from snake venom, and mass spectrometry confirmed the formation of a stable complex between the compound and the enzyme. nih.gov Such experimental findings provide crucial data that can be used to refine computational models and further guide the design of next-generation inhibitors.

Table 2: Integrated Approaches in Coumarin Drug Discovery

| Approach Type | Technique/Method | Role in Drug Discovery |

| Computational | Molecular Docking | Predicts binding affinity and interaction modes with biological targets. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Establishes a mathematical relationship between chemical structure and biological activity to guide optimization. nih.gov | |

| Experimental | High-Throughput Screening (HTS) | Rapidly tests large numbers of compounds for activity. |

| Molecular Hybridization | Creates novel compounds by combining the coumarin scaffold with other pharmacophores. researchgate.net | |

| Spectroscopic and Crystallographic Analysis | Confirms the structure and interaction of synthesized compounds with their targets. nih.gov |

Future Directions and Challenges in Chromene and Coumarin Research

The future of chromene and coumarin research is poised for significant advancements, yet it is not without its challenges. A primary goal is the continued development of novel compounds with enhanced therapeutic efficacy and specificity. orientjchem.org

One of the key future directions is the expansion of the chemical space of coumarin derivatives through innovative synthetic methodologies. eurekaselect.com There is a strong emphasis on developing green and sustainable synthesis protocols, such as microwave-assisted synthesis and the use of eco-friendly solvents and catalysts, to reduce the environmental impact of chemical production. researchgate.netresearchgate.net Furthermore, the design of multi-target agents, building upon the success of coumarin-based hybrids, will be crucial for addressing multifactorial diseases. nih.gov The exploration of coumarins in emerging therapeutic areas, such as antiviral and neuroprotective agents, continues to be a promising frontier. eurekaselect.comresearchgate.net

However, the field faces several challenges . A significant hurdle is the translation of promising preclinical findings into clinically successful drugs. researchgate.net Many derivatives that show high potency in vitro may fail in later stages due to poor pharmacokinetic properties or unforeseen toxicities. Therefore, a deeper understanding of the structure-activity relationships (SAR) and the cellular and molecular mechanisms of action is essential for designing compounds with better druggability. researchgate.net Overcoming these challenges will require a continued, concerted effort integrating synthetic chemistry, pharmacology, and computational science to unlock the full therapeutic potential of the versatile chromene and coumarin scaffolds. researchgate.net

Q & A

Q. What are the standard synthetic routes for Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via Knoevenagel condensation , involving the reaction of substituted salicylaldehydes with ethyl acetoacetate derivatives. Key parameters include:

- Catalyst selection : Acidic (e.g., acetic acid) or basic catalysts (e.g., piperidine) influence reaction rates and yields.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to ethanol, which may favor side reactions.

- Temperature control : Reactions are often conducted under reflux (80–120°C) to balance yield and purity .

Q. Example Reaction Setup

| Component | Details | Reference |

|---|---|---|

| Starting Materials | 5-Chlorosalicylaldehyde, Ethyl acetoacetate | |

| Catalyst | Piperidine (10 mol%) | |

| Solvent | Ethanol/water mixture | |

| Reaction Time | 6–12 hours | |

| Yield | 65–85% |

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Q. Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Space Group | Monoclinic, P2₁/c | |

| Bond Length (C=O) | 1.21 Å (ester), 1.23 Å (lactone) | |

| R Factor | <0.05 |

Q. What are the key structural features influencing reactivity and intermolecular interactions?

The planar chromene ring and electron-withdrawing chloro substituent enhance electrophilic aromatic substitution. Intermolecular interactions (e.g., C–H···O hydrogen bonds) stabilize crystal packing, as shown in Hirshfeld surface analysis (e.g., 25% O···H contacts) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR peak splitting) be resolved during characterization?

- Dynamic NMR : Assess temperature-dependent splitting to identify conformational exchange (e.g., hindered rotation of ester groups) .

- XRD cross-validation : Compare experimental bond angles with computational models (e.g., DFT) to resolve ambiguities .

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons by correlating coupling networks .

Q. What methodologies optimize synthetic yield and purity for scaled-up applications?

Q. How do hydrogen bonding patterns influence crystal packing and stability?

Hirshfeld surface analysis quantifies intermolecular interactions:

Q. Interaction Analysis Table

| Interaction Type | Contribution (%) | Reference |

|---|---|---|

| O···H (Hydrogen bonding) | 25% | |

| C···H (Van der Waals) | 40% | |

| π-π Stacking | 15% |

Q. What computational methods predict the compound’s reactivity in substitution reactions?

- DFT Calculations : Optimize transition states for nucleophilic attacks (e.g., at C-3 ester group) using Gaussian09 with B3LYP/6-31G(d) basis set .

- Frontier Molecular Orbitals (FMOs) : Identify electrophilic sites via LUMO localization on the chromene ring .

Q. How are derivatives designed for structure-activity relationship (SAR) studies in pharmacological applications?

- Bioisosteric replacement : Substitute the 5-chloro group with electron-withdrawing groups (e.g., nitro) to modulate activity .

- Ester hydrolysis : Generate carboxylic acid analogs to assess solubility effects .

- In vitro assays : Test derivatives against cancer cell lines (e.g., MCF-7) to correlate substituent effects with IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.